(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the carboxylate group: This step often involves esterification reactions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, in medicinal chemistry, it might inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)methyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate
- (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of (4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate lies in its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. These structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-2-4-13(18)5-3-12)20-21-22(11)15-8-6-14(19)7-9-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIKBGYXFNBEEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.